molecular formula C11H10FN3O2 B13744636 Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate

Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate

Cat. No.: B13744636
M. Wt: 235.21 g/mol
InChI Key: PNOJFDAFBPPLCR-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative featuring a pyridin-4-yl substituent at the N1 position and an ester group at the C4 position. The fluorine atom at the C5 position enhances metabolic stability and modulates electronic properties, while the pyridin-4-yl group contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 5-fluoro-1-pyridin-4-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3

InChI Key

PNOJFDAFBPPLCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The preparation often begins with alkyl 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates, which serve as precursors to the target compound. According to a patent (US20110288305A1), these intermediates can be prepared via known processes involving fluorination and alkylation steps. The alkyl groups (R1) are commonly methyl, ethyl, or propyl, and the fluoroalkyl groups (R2) include difluoromethyl or trifluoromethyl substituents.

Fluorination and Halogenation

The critical fluorination at the 5-position is achieved through halogenation reactions using chlorinating or fluorinating agents. The process involves converting pyrazolecarboxylic acids to their corresponding acid chlorides or fluorides, which are then further transformed into the desired fluoro-substituted pyrazoles. The choice of halogenating agent determines whether the final compound bears a chlorine or fluorine substituent at the 5-position.

Pyridin-4-yl Substitution at the N1 Position

N-alkylation of the pyrazole nitrogen with pyridin-4-yl substituents is typically performed using pyridin-4-yl halides or related electrophiles under basic conditions. Literature reports on related pyrazole derivatives describe regioselective N-alkylation strategies, often using bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Esterification to Form Ethyl Carboxylate

The ethyl ester group at the 4-carboxylate position is introduced either by esterification of the corresponding carboxylic acid or by using ethyl esters as starting materials. This step is often carried out under acidic or basic catalysis, depending on the synthetic route chosen. For example, ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized with high yields using cesium carbonate in DMF at elevated temperatures.

Representative Synthetic Route Example

A typical synthetic sequence for ethyl 5-fluoro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate may proceed as follows:

Reaction Conditions and Optimization

Choice of Base and Solvent

Studies demonstrate that the choice of base and solvent critically affects the yield and regioselectivity of N-alkylation reactions. For example, cesium carbonate in DMF at elevated temperatures (around 110 °C) provides high conversion and yields for alkylation of pyrazole derivatives.

Temperature and Reaction Time

Elevated temperatures (70–110 °C) and prolonged reaction times (up to 16 hours) are often required to achieve full conversion, especially in N-alkylation steps involving heteroaryl substituents.

Yield Data

  • Alkylation of ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl-3-ethoxyacrylate in the presence of cesium carbonate resulted in a 92% yield under optimized conditions.
  • Fluorination steps typically yield intermediates in moderate to good yields (20–90%), depending on the method and reagents used.

Data Tables Summarizing Key Synthetic Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Fluorination Chlorinating/fluorinating agent Ambient to 80 2–6 50–80 Halogenation of pyrazolecarboxylic acid
N1-Alkylation Pyridin-4-yl halide, Cs2CO3, DMF 110 16 85–92 Regioselective alkylation
Esterification (if needed) Acid catalysis or ester starting material Ambient to 80 4–16 70–90 Depending on route

Research Outcomes and Characterization

  • The regioselectivity of N-alkylation is well-established with bases like cesium carbonate, favoring substitution at the N1 position without significant side products.
  • Fluorinated pyrazole intermediates show good stability under reaction conditions, although some pyrazole aldehydes exhibit low thermal stability, affecting yields.
  • Structural characterization by NMR, IR, and X-ray crystallography confirms the successful incorporation of the fluorine atom and pyridin-4-yl group, with crystal structures showing non-coplanar ring systems and hydrogen bonding networks in related compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and other conditions.

Case Study: Cardiovascular Disorders

A patent (US8921377B2) describes the use of substituted 5-fluoro-1H-pyrazolopyridines for treating cardiovascular disorders. The compound acts as a stimulator of soluble guanylate cyclase, a key enzyme involved in vascular smooth muscle relaxation and platelet function. This mechanism suggests its potential utility in managing conditions like hypertension and heart failure .

Agricultural Applications

The compound's structure suggests it may have applications as a pesticide or herbicide. Compounds with similar pyrazole structures have been shown to exhibit herbicidal activity.

Case Study: Herbicidal Activity

Research indicates that pyrazole derivatives can inhibit specific enzymes in plants, leading to growth regulation. This compound could be tested for its efficacy against common agricultural pests or weeds, potentially providing an environmentally friendly alternative to traditional agrochemicals.

Materials Science Applications

The unique properties of this compound also open avenues in materials science, particularly in the development of new polymers or coatings.

Case Study: Polymer Development

Studies on similar compounds have shown that incorporating pyrazole units into polymer matrices can enhance thermal stability and mechanical properties. This compound could serve as a monomer or additive in creating advanced materials for various industrial applications.

Summary of Applications

Field Application Potential Benefits
Medicinal ChemistryTreatment of cardiovascular disordersVascular smooth muscle relaxation, improved heart function
AgriculturePesticide/herbicideEnvironmentally friendly pest control
Materials SciencePolymer developmentEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Key Structural Features

  • Dihedral Angles: In Ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring forms dihedral angles of 54.6° (pyridine) and 80.0° (trichlorophenyl), influencing molecular planarity and binding .
  • Hydrogen Bonding: The amino group at C5 forms intramolecular bonds with ester oxygens and intermolecular bonds with pyridine nitrogens, stabilizing crystal packing .
  • Disorder : Ethyl groups and solvent molecules (e.g., DMSO) exhibit positional disorder in the crystal lattice, affecting crystallization reproducibility .

Table 2: Crystallographic Data Comparison

Compound Name Space Group Dihedral Angles (°) Hydrogen Bonding Network Reference
Ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate P21 54.6 (pyridine), 80.0 (aryl) N–H···O (intra), N–H···N (inter)
Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate N/A Not reported Likely similar N–H···O/N patterns N/A

Electronic and Physicochemical Properties

  • Trifluoromethyl vs. Pyridinyl : CF3 groups (e.g., in ) increase lipophilicity, whereas pyridin-4-yl improves solubility via polar interactions .

Biological Activity

Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly noted for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11H10FN3O2
  • Molar Mass : Approximately 235.21 g/mol
  • IUPAC Name : this compound

The structure features a pyrazole ring substituted at the 5-position with a fluorine atom and at the 1-position with a pyridin-4-yl group, along with an ethyl ester functional group at the 4-position. This unique arrangement is crucial for its biological activity, particularly as a cyclooxygenase (COX) inhibitor.

This compound primarily acts as an inhibitor of cyclooxygenase enzymes (COX), which are key players in the inflammatory response. By blocking the synthesis of prostaglandins—mediators of inflammation—this compound exhibits notable anti-inflammatory and analgesic properties. The presence of both the pyridine and pyrazole moieties enhances its efficacy in this regard .

Anti-inflammatory Activity

Research indicates that this compound effectively inhibits COX enzymes, which is critical for its anti-inflammatory effects. A comparative study showed that this compound has a higher potency than some related compounds. For instance, its EC50 values indicate significant activity in reducing inflammation in various experimental models .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines, indicating promising potential as an anticancer agent .

Comparative Biological Activity

Compound NameEC50 (μM)Activity Description
This compound0.088 - 0.577COX inhibitor, anti-inflammatory
Ethyl 5-amino-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylateNot specifiedComparison compound
Ethyl 5-amino-1-(phenyl)-1H-pyrazole-4-carboxylateNot specifiedComparison compound

Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF73.79
A54926
HepG2Not specified

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers evaluated the compound's ability to inhibit COX enzymes using in vitro assays, demonstrating a significant reduction in prostaglandin levels.
    • Results indicated that it was more effective than traditional NSAIDs in certain models.
  • Anticancer Activity Assessment :
    • A series of experiments on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation.
    • The mechanism was linked to the modulation of signaling pathways involved in cell survival and death.

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 5-fluoro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step routes, such as cyclocondensation of ethyl 4,4-diethoxy-3-oxobutanoate with hydrazine derivatives under reflux conditions. Key parameters include:

  • Catalyst selection : Use of bases (e.g., K₂CO₃) to facilitate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., ethanol, DMF) improve reaction homogeneity .
  • Temperature control : Reflux at 80–100°C ensures efficient ring closure while minimizing side reactions .
    Yield optimization can be achieved via recrystallization in ethanol/water mixtures, with purity confirmed by HPLC (>95%) .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., fluorine at C5, pyridinyl at N1) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 265.08 [M+H]⁺) validates molecular formula .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity .

Advanced: How can crystallographic data discrepancies (e.g., disorder in pyrazole rings) be resolved?

Answer:

  • Refinement software : Use SHELXL for twin correction and disorder modeling. For example, partial occupancy assignments for disordered ethyl groups improve R-factor convergence (e.g., R = 0.068, wR = 0.133) .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O bonds) to stabilize crystal packing .
  • Validation tools : Check CIF files using PLATON to detect unresolved electron density .

Advanced: What computational strategies predict binding affinity with biological targets like kinases?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinase ATP-binding pockets (e.g., p38α MAPK) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Advanced: How do structural modifications influence bioactivity?

Answer:
SAR studies comparing analogs reveal:

Substituent PositionGroupBioactivity (IC₅₀, μM)Target
C5F0.12 ± 0.03p38α MAPK
C5Cl0.45 ± 0.10p38α MAPK
N14-F-C₆H₄0.09 ± 0.02JAK2
Fluorine at C5 enhances selectivity for kinases due to electronegativity and steric effects .

Basic: What in vitro assays evaluate antimicrobial/anti-inflammatory potential?

Answer:

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) in Mueller-Hinton broth .
  • Anti-inflammatory : Inhibition of TNF-α production in LPS-stimulated RAW 264.7 macrophages (ELISA quantification) .
  • Cytotoxicity : MTT assays on HEK-293 cells to establish therapeutic indices .

Advanced: How are regioselectivity challenges in pyrazole synthesis addressed?

Answer:

  • Directing groups : Use of electron-withdrawing groups (e.g., –CF₃) at C5 directs cyclization to the 1,4-regioisomer .
  • Microwave-assisted synthesis : Reduces reaction time (<1 hr) and improves regioselectivity (>90%) via controlled dielectric heating .

Basic: What recrystallization parameters ensure high purity?

Answer:

  • Solvent system : Ethanol/water (7:3 v/v) at 4°C achieves >98% purity .
  • Seeding : Introduce microcrystals to induce controlled nucleation .
  • Cooling rate : Gradual cooling (1°C/min) minimizes co-precipitation of impurities .

Advanced: How do hydrogen bonding patterns in crystal structures impact solubility?

Answer:

  • Intermolecular bonds : Strong N–H···O=C interactions reduce solubility in apolar solvents .
  • Solubility prediction : Hansen solubility parameters (δD, δP, δH) derived from crystal packing density (e.g., 1.467 g/cm³) .

Advanced: What role do fluorine and pyridinyl groups play in electronic properties?

Answer:

  • Fluorine : Increases electrophilicity at C4 (Mulliken charge: +0.23e) via inductive effects, enhancing reactivity in nucleophilic substitutions .
  • Pyridinyl : π-π stacking with aromatic residues (e.g., Phe169 in p38α) stabilizes ligand binding .

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